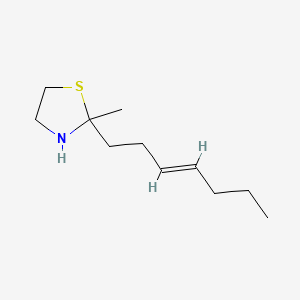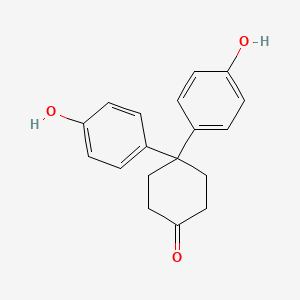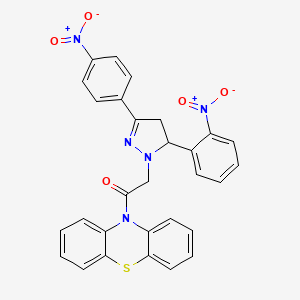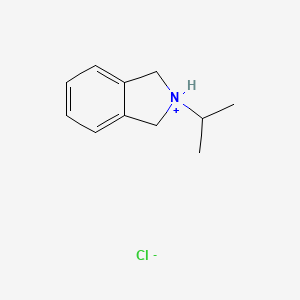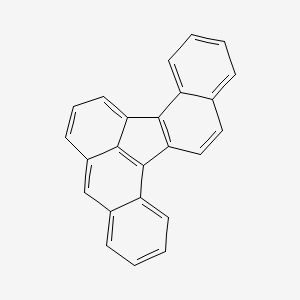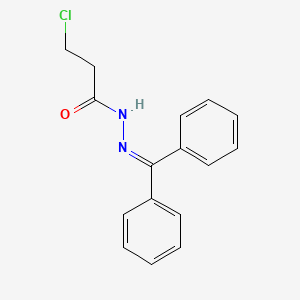
3-Chloro-N'-(diphenylmethylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is an organic compound with the molecular formula C16H15ClN2O. This compound is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a propanehydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide typically involves the reaction of 3-chloropropanoyl chloride with diphenylmethanone hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
3-Chloro-N’-(diphenylmethylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
類似化合物との比較
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar in structure but lacks the hydrazide moiety.
2-Chloro-N’-(diphenylmethylidene)propanehydrazide: Similar but with a different position of the chloro group.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Similar but with a different functional group.
Uniqueness
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is unique due to the presence of both the chloro group and the diphenylmethylidene moiety, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
79289-21-7 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC名 |
N-(benzhydrylideneamino)-3-chloropropanamide |
InChI |
InChI=1S/C16H15ClN2O/c17-12-11-15(20)18-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChIキー |
HVYLUOPYFZHIRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)


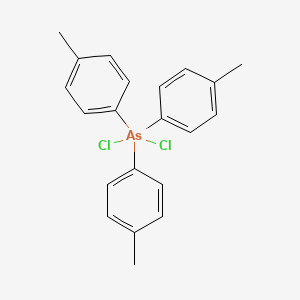
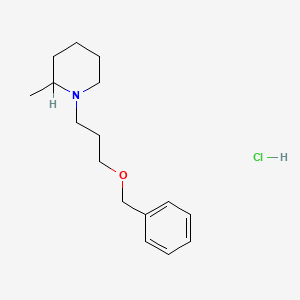
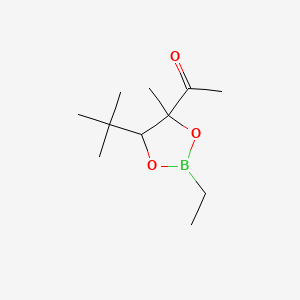

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
